molecular formula C18H20O3 B13724217 Benzyl 3-(tert-Butoxy)benzoate

Benzyl 3-(tert-Butoxy)benzoate

Cat. No.: B13724217
M. Wt: 284.3 g/mol
InChI Key: BNULGFDCTMCALU-UHFFFAOYSA-N
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Description

Benzyl 3-(tert-Butoxy)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(tert-Butoxy)benzoate can be achieved through esterification reactions. One common method involves the reaction of 3-(tert-Butoxy)benzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(tert-Butoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzylic halides.

Scientific Research Applications

Benzyl 3-(tert-Butoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(tert-Butoxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of the active benzoic acid derivative. The tert-butoxy group can provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the tert-butoxy group.

    tert-Butyl benzoate: Contains a tert-butyl group but lacks the benzyl moiety. Used in organic synthesis.

    Benzyl 4-(tert-Butoxy)benzoate: Similar structure with the tert-butoxy group at the para position.

Uniqueness: Benzyl 3-(tert-Butoxy)benzoate is unique due to the presence of both benzyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C18H20O3/c1-18(2,3)21-16-11-7-10-15(12-16)17(19)20-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3

InChI Key

BNULGFDCTMCALU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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